



# Application Notes and Protocols for Imaging Dopaminergic Degeneration Using [18F]AV-133

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

[18F]AV-133, also known as florbenazine F 18, is a positron emission tomography (PET) radiotracer that specifically binds to the vesicular monoamine transporter type 2 (VMAT2).[1][2] [3] VMAT2 is a protein responsible for packaging monoamines, including dopamine, into synaptic vesicles for subsequent release. In neurodegenerative disorders such as Parkinson's disease (PD), the density of dopaminergic neurons in the nigrostriatal pathway declines, leading to a corresponding reduction in VMAT2 levels.[1][4] Consequently, PET imaging with [18F]AV-133 provides a sensitive and non-invasive method to quantify the loss of dopaminergic nerve terminals, making it a valuable biomarker for early diagnosis, monitoring disease progression, and assessing the efficacy of therapeutic interventions.[1][2][3][5]

These application notes provide a comprehensive overview of the use of [18F]AV-133 for imaging dopaminergic degeneration, including its mechanism of action, detailed experimental protocols for PET imaging in both human subjects and animal models, and a summary of key quantitative findings from the literature.

### **Mechanism of Action**

[18F]AV-133 is an 18F-labeled **dihydrotetrabenazine** derivative that acts as a high-affinity ligand for VMAT2.[6][7][8] Following intravenous injection, [18F]AV-133 crosses the blood-brain barrier and binds to VMAT2 located on the presynaptic terminals of monoaminergic neurons.



The density of VMAT2 is particularly high in the striatum (caudate and putamen), which receives dense dopaminergic projections from the substantia nigra. In conditions characterized by dopaminergic neurodegeneration, the loss of these terminals leads to a measurable decrease in the [18F]AV-133 PET signal in the striatum.



Click to download full resolution via product page

Figure 1: Mechanism of [18F]AV-133 binding to VMAT2 in a dopaminergic synapse.



## **Quantitative Data Summary**

The following tables summarize quantitative data from various studies utilizing [18F]AV-133 PET imaging to assess dopaminergic degeneration.

Table 1: [18F]AV-133 Binding Potential (BP) Reductions in Parkinson's Disease Patients

| Brain Region      | % Reduction in PD vs.  Healthy Controls  Reference |     |
|-------------------|----------------------------------------------------|-----|
| Posterior Putamen | 81%                                                | [8] |
| Anterior Putamen  | 70%                                                | [8] |
| Caudate Nucleus   | 48%                                                | [8] |

Table 2: Standardized Uptake Value Ratio (SUVR) in Different Patient Populations

| Patient Group                         | Anterior<br>Putamen<br>SUVR (mean ±<br>SD) | Posterior Putamen SUVR (mean ± SD) | Caudate SUVR<br>(mean ± SD) | Reference |
|---------------------------------------|--------------------------------------------|------------------------------------|-----------------------------|-----------|
| Dementia with<br>Lewy Bodies<br>(DLB) | 2.17 ± 0.3                                 | 1.87 ± 0.3                         | Not Reported                | [6]       |
| Alzheimer's<br>Disease (AD)           | 3.63 ± 0.4                                 | 3.50 ± 0.4                         | Not Reported                | [6]       |

Table 3: [18F]AV-133 Biodistribution and Radiation Dosimetry in Humans



| Organ                                 | Absorbed Dose (μGy/MBq)   |
|---------------------------------------|---------------------------|
| Pancreas                              | 153.3 ± 23.8              |
| Liver                                 | Not specified in snippets |
| Upper Large Intestine Wall            | Not specified in snippets |
| Effective Dose Equivalent (µSv/MBq)   | 36.5 ± 2.8                |
| Effective Dose (µSv/MBq)              | 27.8 ± 2.5                |
| Data from a study with 9 subjects.[9] |                           |

# Experimental Protocols Human PET Imaging Protocol

This protocol is a synthesis of methodologies reported in clinical studies of [18F]AV-133 for imaging neurodegenerative diseases.[1][3][8][10][11]

#### 1. Subject Preparation:

- Subjects should fast for at least 4-6 hours prior to radiotracer injection to ensure stable blood glucose levels.
- A detailed medical history, including current medications, should be obtained.
- Informed consent must be obtained from all participants.

#### 2. Radiotracer Administration:

- A sterile intravenous catheter should be inserted into an antecubital vein.
- A bolus injection of approximately 10 mCi (370 MBq) of [18F]AV-133 is administered.
- The exact injected dose and time of injection must be recorded.
- 3. PET Scan Acquisition:

### Methodological & Application





- Dynamic imaging can be performed starting from the time of injection for up to 90 minutes.
   [11]
- For static imaging, which is more common in clinical practice, scanning is typically performed 90-110 minutes post-injection.[10]
- The head should be comfortably positioned and immobilized to minimize motion artifacts.
- A transmission scan for attenuation correction should be performed.
- PET data are typically acquired in 3D mode.
- 4. Image Reconstruction and Analysis:
- PET images are reconstructed using an iterative algorithm such as 3D row action maximum likelihood algorithm (RAMLA).[4]
- The images should be spatially normalized to a standard template in Montreal Neurological Institute (MNI) space.[4]
- Regions of interest (ROIs) are drawn on the caudate, anterior putamen, and posterior putamen.
- A reference region, typically the primary visual cortex or occipital grey matter, which is largely devoid of VMAT2, is also delineated.[3][4][10][12]
- The primary outcome measure is the Standardized Uptake Value Ratio (SUVR), calculated as the ratio of tracer uptake in the striatal ROIs to the uptake in the reference region.





Click to download full resolution via product page

Figure 2: Experimental workflow for human [18F]AV-133 PET imaging.



# Animal Model PET Imaging Protocol (MPTP-induced Parkinsonism)

This protocol is based on studies using non-human primate and rodent models of Parkinson's disease.[13][14]

- 1. Animal Model Induction:
- Parkinsonism is induced by systemic administration of 1-methyl-4-phenyl-1,2,3,6tetrahydropyridine (MPTP).
- For cynomolgus monkeys, an example regimen is intravenous administration of 0.2 mg/kg MPTP for 15 days.[13]
- For mice, intraperitoneal injections of MPTP are administered at regular intervals.[14]
- A control group of animals should receive saline injections.
- 2. PET Imaging:
- Animals are anesthetized for the duration of the imaging procedure.
- The radiotracer, [18F]AV-133, is administered intravenously.
- PET scans are acquired at baseline (before MPTP treatment) and at various time points post-treatment (e.g., 15 and 90 days).[13]
- Imaging protocols are similar to human studies, with appropriate adjustments for animal size and physiology.
- 3. Data Analysis:
- Striatal uptake of [18F]AV-133 is quantified.
- The severity of dopaminergic denervation is correlated with clinical rating scores (in primates) or behavioral tests (in rodents).



 Post-mortem analysis, including immunohistochemistry for tyrosine hydroxylase, can be performed to validate the PET findings.[14]

## **Applications in Research and Drug Development**

- Early and Differential Diagnosis: [18F]AV-133 PET can help differentiate neurodegenerative parkinsonisms from other conditions with similar symptoms, such as essential tremor or drug-induced parkinsonism.[10] It can also aid in the differential diagnosis of dementia with Lewy bodies from Alzheimer's disease.[6]
- Monitoring Disease Progression: Longitudinal studies have shown that [18F]AV-133 PET is sensitive enough to monitor the progressive loss of dopaminergic terminals over time, making it a valuable tool for tracking disease progression.[1][2][3][5]
- Clinical Trials: In the context of drug development, [18F]AV-133 PET can be used as a biomarker to:
  - Select and stratify patient populations for clinical trials.[5]
  - Objectively assess the neuroprotective or restorative effects of novel therapies.
  - Determine target engagement and dose-response relationships.

### Conclusion

[18F]AV-133 PET imaging of VMAT2 is a powerful and reliable tool for the in vivo assessment of dopaminergic degeneration. Its high sensitivity and specificity for dopaminergic nerve terminals make it an invaluable biomarker for the diagnosis and monitoring of Parkinson's disease and related disorders. The standardized protocols outlined in these application notes provide a framework for researchers and clinicians to effectively utilize this imaging modality in both basic research and clinical drug development.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. neurology.org [neurology.org]
- 2. Using 18F-AV-133 VMAT2 PET Imaging to Monitor Progressive Nigrostriatal Degeneration in Parkinson Disease: Find an Expert: The University of Melbourne [findanexpert.unimelb.edu.au]
- 3. neurology.org [neurology.org]
- 4. Using 18F-AV-133 VMAT2 PET Imaging to Monitor Progressive Nigrostriatal Degeneration in Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using 18F-AV-133 VMAT2 PET Imaging to Monitor Progressive Nigrostriatal Degeneration in Parkinson Disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential diagnosis of dementia with Lewy bodies from Alzheimer's disease using [18F]-AV-133, a novel PET tracer for VMAT2 | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 7. An improved radiosynthesis of [18F]AV-133: a PET imaging agent for vesicular monoamine transporter 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo measurement of vesicular monoamine transporter type 2 density in Parkinson disease with (18)F-AV-133 PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Whole-body biodistribution and radiation dosimetry of 18F-FP-(+)-DTBZ (18F-AV-133): a novel vesicular monoamine transporter 2 imaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A management impact study of VMAT2 PET with [18F]AV-133 in patients with uncertain parkinsonian features: Preliminary findings | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 11. Imaging VMAT2 in Parkinson disease with [F-18]AV-133 | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 12. mdsabstracts.org [mdsabstracts.org]
- 13. Progressive loss of striatal dopamine terminals in MPTP-induced acute parkinsonism in cynomolgus monkeys using vesicular monoamine transporter type 2 PET imaging ([(18)F]AV-133) PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PET Imaging a MPTP-Induced Mouse Model of Parkinson's Disease Using the Fluoropropyl-Dihydrotetrabenazine Analog [18F]-DTBZ (AV-133) | PLOS One [journals.plos.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Imaging Dopaminergic Degeneration Using [18F]AV-133]. BenchChem, [2025]. [Online PDF].



Available at: [https://www.benchchem.com/product/b1145000#using-18f-av-133-for-imaging-dopaminergic-degeneration]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com